2-BroMo-1,3,5-Triazine
Description
Properties
CAS No. |
1225053-73-5 |
|---|---|
Molecular Formula |
C3H2BrN3 |
Molecular Weight |
159.97208 |
Synonyms |
2-BroMo-1,3,5-Triazine |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Bromo 1,3,5 Triazine and Its Derivatives
Direct Bromination Strategies for 1,3,5-Triazine (B166579) Ring Systems
Direct bromination of the 1,3,5-triazine ring presents a theoretical route to 2-bromo-1,3,5-triazine. However, the electron-deficient nature of the triazine ring makes electrophilic substitution challenging, often requiring harsh reaction conditions.
Controlled Bromination Techniques in Continuous Flow Reactors
Continuous flow reactors offer a promising approach for the controlled bromination of triazine systems. engineering.org.cn These systems can mitigate the stability concerns associated with brominated intermediates and provide precise control over reaction parameters. engineering.org.cn By manipulating residence time, typically within the range of 5 to 10 minutes, and employing temperature gradients, often between 50 and 100°C, it is possible to enhance control over the reaction and improve regioselectivity. mdpi.com This methodology has been successfully applied to the bromination of other heterocyclic systems, suggesting its potential for this compound synthesis. engineering.org.cnmdpi.com For instance, the bromination of 1-indanone (B140024) using N-bromosuccinimide in a continuous flow reactor demonstrated a significant dependence of yield on flow rate and UV power, achieving up to 90% conversion under optimized conditions. epfl.ch
Optimization of Reaction Conditions for Regioselectivity and Yield
Achieving high regioselectivity and yield in the direct bromination of 1,3,5-triazine is a key challenge. The symmetrical nature of the triazine ring can lead to a mixture of products with substitution at the 2, 4, and 6 positions. Research into the optimization of reaction conditions is crucial. Factors such as the choice of brominating agent (e.g., elemental bromine, N-bromosuccinimide), catalyst (e.g., Lewis acids like aluminum bromide), solvent, and temperature all play a critical role. researchgate.net Preliminary studies suggest that a radical mechanism or a Lewis acid-catalyzed pathway may be involved in the bromination process.
Cyclotrimerization Approaches to Access this compound Derivatives
Cyclotrimerization of nitriles is a powerful method for constructing the 1,3,5-triazine ring system. oup.comias.ac.inthieme-connect.deacs.org This approach allows for the incorporation of various substituents onto the triazine core by using appropriately functionalized nitrile precursors.
Co-trimerization of Nitriles with Cyanide Precursors
The co-trimerization of different nitrile species provides a route to unsymmetrically substituted triazines. oup.comacs.orgnih.govresearchgate.net A controlled, one-pot synthesis can be achieved by reacting a nitrile with triflic anhydride (B1165640) or triflic acid at low temperatures to form a nitrilium salt intermediate. acs.orgnih.govresearchgate.net This intermediate then reacts with two equivalents of a different nitrile at a higher temperature to yield 2,4-disubstituted-6-substituted 1,3,5-triazines. acs.orgnih.govresearchgate.net This method has been successfully applied to the synthesis of a 1,3,5-triazine with three different substituents. acs.orgnih.gov
Synthesis of 2-Bromo-4,6-Diaryl-1,3,5-Triazine Derivatives via Co-trimerization
A notable application of cyclotrimerization is the synthesis of 2-bromo-4,6-diaryl-1,3,5-triazine derivatives. oup.comoup.com One approach involves the co-trimerization of benzonitriles with guanidine (B92328) hydrochloride to produce 2-amino-4,6-diaryl-1,3,5-triazines. oup.comresearchgate.net These amino-triazines can then be converted to their bromo-counterparts via a Sandmeyer reaction. oup.com This two-step process has been shown to be effective for a range of benzonitriles bearing electron-withdrawing groups. oup.com
For example, the co-trimerization of various substituted benzonitriles with guanidine hydrochloride, followed by a Sandmeyer reaction, yielded the corresponding 2-bromo-4,6-diaryl-1,3,5-triazine derivatives in moderate to good yields. oup.com
Table 1: Synthesis of 2-Bromo-4,6-Diaryl-1,3,5-Triazine Derivatives oup.com
| Entry | Aryl Group | Yield of 2-Amino Intermediate (%) | Yield of 2-Bromo Product (%) |
|---|---|---|---|
| 1 | 4-(Trifluoromethyl)phenyl | 57 | 57 |
| 2 | 4-Cyanophenyl | 57 | 57 |
| 3 | 4-Nitrophenyl | 10 | 37 |
| 4 | 3,5-Bis(trifluoromethyl)phenyl | 34 | 67 |
Another strategy involves the cyclotrimerization of 4-bromobenzonitrile (B114466) in the presence of trifluoromethanesulfonic acid, which produces 2,4,6-tris(4-bromophenyl)-1,3,5-s-triazine in high yield (88%). ias.ac.in This intermediate can then undergo further functionalization.
Functionalization and Derivatization from Pre-Existing 1,3,5-Triazine Cores
The bromine atom in this compound and its derivatives serves as a versatile handle for introducing a wide array of functional groups through various chemical transformations. rsc.orgrsc.org
The primary mode of functionalization is through nucleophilic aromatic substitution (SNAr) reactions, where the bromine atom is displaced by a nucleophile. This allows for the introduction of amines, thiols, and other nucleophilic species. For instance, the reaction of 2,4,6-trichloro-1,3,5-triazine with N,N-dimethylformamide can be used for the chemoselective bromination of (hydroxymethyl)phenols. thieme-connect.com
Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are also powerful tools for the derivatization of bromo-triazines. ias.ac.insioc-journal.cn These palladium-catalyzed reactions enable the formation of carbon-carbon bonds, linking aryl or other organic fragments to the triazine ring. ias.ac.insioc-journal.cn For example, 2,4,6-tris(4-bromophenyl)-1,3,5-s-triazine, synthesized via cyclotrimerization, can be coupled with various aryl boronic acids under Suzuki-Miyaura conditions to create complex, star-shaped molecules. ias.ac.in Similarly, 2-bromo-4,6-diphenyl-1,3,5-triazine (B1370971) has been used as a precursor in palladium-catalyzed cross-coupling reactions to synthesize new bipolar derivatives for potential use in organic light-emitting diodes (OLEDs). sioc-journal.cn
The reactivity of the triazine ring itself can also be exploited. The electron-deficient nature of the ring facilitates electrophilic addition reactions. Furthermore, derivatization of other positions on the triazine ring can be achieved prior to or after the introduction of the bromine atom, allowing for the synthesis of a diverse library of functionalized 1,3,5-triazine derivatives. rsc.org
Table 2: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 1,3,5-Triazine |
| N-bromosuccinimide |
| Aluminum bromide |
| 2-Amino-4,6-diaryl-1,3,5-triazines |
| 2-Bromo-4,6-diaryl-1,3,5-triazine |
| Guanidine hydrochloride |
| 4-(Trifluoromethyl)phenyl |
| 4-Cyanophenyl |
| 4-Nitrophenyl |
| 3,5-Bis(trifluoromethyl)phenyl |
| 4-Bromobenzonitrile |
| Trifluoromethanesulfonic acid |
| 2,4,6-Tris(4-bromophenyl)-1,3,5-s-triazine |
| 2,4,6-Trichloro-1,3,5-triazine |
| N,N-Dimethylformamide |
| (Hydroxymethyl)phenols |
| 2-Bromo-4,6-diphenyl-1,3,5-triazine |
| 1-Indanone |
| Triflic anhydride |
| Triflic acid |
| Benzonitriles |
| 2,4-Disubstituted-6-substituted 1,3,5-triazines |
Nucleophilic Substitution of Halogenated 1,3,5-Triazines (e.g., from Cyanuric Chloride)
A primary and well-established method for synthesizing substituted 1,3,5-triazines involves the nucleophilic aromatic substitution (SNAr) of chlorine atoms in 2,4,6-trichloro-1,3,5-triazine, commonly known as cyanuric chloride. ppm.edu.plmdpi.comrsc.org Cyanuric chloride is a cost-effective and highly reactive starting material, allowing for the sequential replacement of its three chlorine atoms with various nucleophiles. ppm.edu.plrsc.org This sequential substitution is possible due to the decreasing reactivity of the triazine ring after each substitution.
The reaction conditions, such as temperature, solvent, and the nature of the nucleophile, play a crucial role in controlling the degree of substitution. ppm.edu.pl For the synthesis of bromo-substituted triazines, a common approach is the displacement of chlorine atoms using a bromide source. An example protocol involves reacting cyanuric chloride with sodium bromide (NaBr) in a polar aprotic solvent like dimethylformamide (DMF). The reaction is typically heated to between 80–120°C for 12–24 hours under an inert atmosphere. To enhance the nucleophilicity of the bromide ion, a phase-transfer catalyst such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide) can be employed.
The synthesis of 2,4,6-trisubstituted-1,3,5-triazine derivatives can be achieved in a stepwise manner. ppm.edu.pl For instance, cyanuric chloride can first be reacted with a primary amine like p-toluidine (B81030) at a low temperature (0-5°C) in a solvent such as 1,4-dioxane (B91453) to yield a monosubstituted product. ppm.edu.pl Subsequently, this intermediate can be reacted with another nucleophile, such as piperazine, at room temperature to afford a disubstituted triazine. ppm.edu.pl The final chlorine atom can then be substituted by a third nucleophile. It is important to note that the order of nucleophile addition is critical, especially when creating mixed-substituted triazines. For instance, in synthesizing O,N-type substituted s-triazines, the oxygen-containing nucleophile should generally be incorporated first. nih.gov
Table 1: Nucleophilic Substitution Reactions for Triazine Synthesis
| Starting Material | Reagents | Conditions | Product | Reference |
|---|---|---|---|---|
| Cyanuric Chloride | p-toluidine | 0-5°C, 1,4-dioxane | 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazine-2-amine | ppm.edu.pl |
| 4,6-dichloro-N-(4-methylphenyl)-1,3,5-triazine-2-amine | Piperazine | Room temp, 1,4-dioxane | 4-chloro-N-(4-methylphenyl)-6-(piperazin-1-yl)-1,3,5-triazine-2-amine | ppm.edu.pl |
| Cyanuric Chloride | Sodium Bromide, Tetrabutylammonium Bromide | 80–120°C, DMF | This compound (and other bromo-triazines) | |
| 2,4,6-trichloro mdpi.comtandfonline.comd-nb.infotriazine | Alcohols, N,N-dimethyl formamide, NaBr | Room temperature, Methylene (B1212753) chloride | Alkyl bromides | organic-chemistry.org |
Introduction of the Bromine Substituent Post-Ring Formation
While the direct bromination of the parent 1,3,5-triazine ring is theoretically possible, it is not a commonly employed method due to the electron-deficient nature of the triazine ring, which makes it resistant to electrophilic substitution. Such reactions would necessitate harsh conditions, and controlling the regioselectivity to obtain the desired 2-bromo isomer would be challenging.
A more viable strategy for introducing a bromine atom after the triazine ring has been formed involves the modification of pre-existing functional groups. While direct bromination of the unsubstituted 1,3,5-triazine is difficult, halogenation can occur under vigorous conditions. thieme-connect.de
Catalytic Approaches in the Synthesis of this compound Analogues
Catalytic methods offer significant advantages in the synthesis of 1,3,5-triazine derivatives, often providing milder reaction conditions, higher yields, and improved selectivity. mdpi.comacs.org
Transition Metal-Catalyzed (e.g., Copper, Palladium) Synthetic Routes
Transition metals, particularly copper and palladium, have been extensively used to catalyze the synthesis of triazine analogues. acs.orgresearchgate.net Copper(I) catalysts are particularly favored due to their low cost and ease of handling. acs.org
One notable copper-catalyzed approach involves the reaction of 1,1-dibromoalkenes with biguanides to produce substituted 2,4-diamino-1,3,5-triazines. acs.org This method is efficient and tolerates a wide range of functional groups on the starting materials. acs.org Another example is the copper(I)-catalyzed Ullmann-type reaction for the synthesis of di- and trisubstituted 1,3,5-triazine derivatives from dichlorotriazinyl benzenesulfonamide (B165840) and various nucleophiles. mdpi.com This method has been shown to significantly reduce reaction times and, in some cases, improve yields compared to traditional uncatalyzed methods. mdpi.com A one-pot synthesis of 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine (B1373934) has been reported via a copper(II) acetate-catalyzed coupling and ring-closure reaction of m-bromobenzaldehyde and benzamidine (B55565) hydrochloride. google.com
Palladium catalysts are also effective, particularly in cross-coupling reactions. An efficient palladium-catalyzed cross-coupling method for 5-bromo-1,2,3-triazine (B172147) has been developed, allowing for the synthesis of a variety of (hetero)aryl-1,2,3-triazines. uzh.chresearchgate.net The choice of ligand is crucial in these reactions, with electron-deficient ferrocene-based ligands showing superior performance in some cases. uzh.ch
Table 2: Transition Metal-Catalyzed Synthesis of Triazine Derivatives
| Catalyst System | Reactants | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Copper(I) | 1,1-dibromoalkenes, Biguanides | Substituted 2,4-diamino-1,3,5-triazines | Mild conditions, broad scope | acs.org |
| Cu(I) on resin | Dichlorotriazinyl benzenesulfonamide, Nucleophiles | Di- and trisubstituted 1,3,5-triazines | Shortened reaction times, one-pot synthesis | mdpi.com |
| Cu(OAc)₂ | m-bromobenzaldehyde, Benzamidine hydrochloride | 2-(3-bromophenyl)-4,6-diphenyl-1,3,5-triazine | One-step synthesis, good yield | google.com |
| Pd(dppf)Cl₂ / Ag₂CO₃ | 5-bromo-1,2,3-triazine, Boronic acids | (Hetero)aryl-1,2,3-triazines | Efficient cross-coupling | researchgate.net |
Heterogeneous Catalysis for Sustainable Synthesis of 1,3,5-Triazine Structures
Heterogeneous catalysis is a cornerstone of green chemistry, offering advantages such as easy catalyst separation and recyclability. ugent.beresearchgate.net Covalent Triazine Frameworks (CTFs) have emerged as promising supports for catalytic species in the synthesis of organic compounds. ugent.be These materials are highly stable and porous, making them ideal scaffolds for both nanoparticles and molecular catalysts. ugent.be
Silica-supported Lewis acids have been used as recyclable and environmentally benign catalysts for the cyclotrimerization of nitriles to form symmetrically substituted 1,3,5-triazines. researchgate.netchim.it These reactions can be performed under solvent-free conditions, further enhancing their green credentials. researchgate.netchim.it While conventional heating can provide high yields, microwave irradiation can significantly shorten reaction times. researchgate.net
Green Chemistry Principles Applied to this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. kahedu.edu.inbohrium.com These principles are increasingly being applied to the synthesis of 1,3,5-triazine derivatives.
Microwave-Assisted Synthetic Protocols for 1,3,5-Triazine Derivatives
Microwave-assisted synthesis has become a powerful tool in organic chemistry, offering rapid reaction times, higher yields, and increased purity compared to conventional heating methods. d-nb.info The use of microwave irradiation can accelerate chemical reactions due to the selective absorption of microwaves by polar molecules. tandfonline.com
Several studies have demonstrated the benefits of microwave-assisted synthesis for 1,3,5-triazine derivatives. mdpi.comd-nb.infonih.govnih.gov For example, the synthesis of coumarin-based 1,3,5-triazinyl piperazines and piperidines showed a 90-95% reduction in reaction time and an increase in yield when using microwave heating compared to conventional methods. nih.gov Similarly, the synthesis of quinolone-based s-triazines was significantly more efficient under microwave irradiation. d-nb.info Microwave-assisted protocols have also been developed for the synthesis of fluorinated hexahydro-1,3,5-triazine derivatives in an aqueous medium, offering a fast and high-yielding method. tandfonline.com
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of Triazine Derivatives
| Derivative Type | Conventional Method | Microwave Method | Improvement | Reference |
|---|---|---|---|---|
| Coumarin-based triazines | Longer reaction time, lower yield | Shorter reaction time, higher yield | 90-95% time reduction, increased yield | nih.gov |
| Quinolone-based s-triazines | Longer reaction time, lower yield | Shorter reaction time, higher yield | 90-95% time reduction, increased yield | d-nb.info |
| Fluorinated hexahydro-1,3,5-triazines | Long reaction period, low yield | 30-60 seconds, quantitative yield | Drastically reduced time, improved yield | tandfonline.com |
Ultrasound-Assisted Synthesis and Reaction Rate Enhancement
The application of ultrasonic irradiation in organic synthesis has emerged as a powerful tool for accelerating reaction rates and improving yields. tandfonline.com This technique, known as sonochemistry, utilizes the phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures. tandfonline.com These conditions provide the energy required for chemical reactions, often leading to significant rate enhancements.
In the context of 1,3,5-triazine synthesis, ultrasound has been shown to be highly effective. For instance, the synthesis of 1,3,5-tris-arylhexahydro-1,3,5-triazines via the Mannich reaction of formaldehyde (B43269) and aromatic amines demonstrated a dramatic reduction in reaction time and an increase in yield when conducted under ultrasonic irradiation compared to conventional stirring methods. chim.it Similarly, a sonochemical protocol for synthesizing various 1,3,5-triazine derivatives reported the ability to obtain high yields (over 75%) in as little as five minutes. nih.gov This rapid conversion is a stark contrast to traditional heating methods, which are more energy- and time-intensive. nih.gov
Table 1: Comparison of Conventional vs. Ultrasound-Assisted Synthesis of 1,3,5-Triazine Derivatives
| Parameter | Conventional Method | Ultrasound-Assisted Method | Reference |
| Reaction Time | 10–36 hours | 5–80 minutes | nih.gov |
| Yield | Moderate | High (75-96%) | chim.itnih.gov |
| Energy Input | High (prolonged heating) | Low (short duration) | nih.gov |
| Conditions | Often requires reflux/high temp | Mild (room or slightly elevated temp) | chim.it |
Solvent-Free and Environmentally Benign Reaction Conditions
The push towards "green chemistry" has driven the development of synthetic methods that minimize or eliminate the use of volatile and hazardous organic solvents. Solvent-free, or solid-state, reactions offer significant environmental benefits, including reduced waste, lower costs, and simplified purification procedures.
Several solvent-free methods have been successfully applied to the synthesis of 1,3,5-triazine derivatives. One approach involves the cyclotrimerization of nitriles catalyzed by silica-supported Lewis acids, which can be performed under solvent-free conditions with either conventional heating or microwave irradiation. researchgate.net This method provides good yields and utilizes a recyclable, environmentally benign catalyst. researchgate.net N-halosulfonamides have also been employed as efficient catalysts for the one-pot, solvent-free synthesis of trisubstituted 1,2,4-triazines at elevated temperatures. rsc.org
Another environmentally benign strategy is the use of water as a reaction solvent. A sonochemical method for synthesizing 1,3,5-triazine derivatives was developed using water as the solvent, significantly enhancing the green profile of the synthesis. nih.gov Analysis using green chemistry metrics revealed the sonochemical approach in water to be substantially more environmentally friendly than classical methods. nih.gov Microwave irradiation has also been used to promote solvent-free reactions for preparing both symmetrical and unsymmetrical 1,3,5-triazines, resulting in excellent yields and short reaction times. chim.it These methodologies present viable and sustainable alternatives for the synthesis of this compound, reducing the environmental impact associated with traditional synthetic protocols.
Table 2: Examples of Environmentally Benign Conditions for Triazine Synthesis
| Method | Conditions | Key Advantage | Reference |
| Microwave-Assisted | Solvent-free | Rapid, high yields, reduced decomposition | chim.itrsc.org |
| Sonochemical | Aqueous media | Use of green solvent, fast, energy-efficient | nih.govmdpi.com |
| Catalytic | Solvent-free, silica-supported Lewis acid | Recyclable catalyst, clean procedure | researchgate.net |
| Catalytic | Solvent-free, N-halosulfonamides | Efficient, one-pot synthesis | rsc.org |
Challenges and Innovations in the Synthesis of this compound
The synthesis of specifically substituted triazines like this compound presents distinct challenges, primarily centered on achieving regioselectivity. The most common precursor, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), has three chlorine atoms with different reactivities that can be substituted sequentially by controlling the reaction temperature. mdpi.comresearchgate.net However, precisely controlling the substitution to yield a mono-bromo, di-chloro product can be difficult, often leading to mixtures of products that require extensive purification.
A major challenge lies in the construction of the substituted triazine ring itself. beilstein-journals.org Attempts to directly introduce certain functionalities can fail or require harsh conditions that are incompatible with other parts of the molecule. beilstein-journals.orgsci-hub.ru For instance, direct acylation of some triazine systems under standard Friedel–Crafts conditions has been reported to be unsuccessful. sci-hub.ru
To overcome these hurdles, several innovations have been introduced.
Catalytic Systems: The use of novel catalysts has shown significant promise. For example, Ullmann-type reactions using copper(I) catalysts supported on a resin have been shown to shorten reaction times and, in some cases, increase yields for the synthesis of substituted triazines. acs.org
Advanced Reaction Media: As discussed, solvent-free conditions and alternative energy sources like microwaves and ultrasound provide pathways to cleaner reactions and higher yields. chim.itnih.gov
Novel Synthetic Pathways: Innovations in reaction design, such as the inverse electron-demand Diels-Alder (IEDDA) reaction, offer powerful new methods for constructing the triazine core and other N-heterocycles. acs.org This approach provides access to a wide range of structures that may be difficult to obtain through classical methods.
Covalent Triazine Frameworks (CTFs): Research into CTFs has spurred the development of new synthetic methods, including ionothermal synthesis and the use of superacid catalysis, which could be adapted for creating specific small-molecule triazines. nih.gov Furthermore, CTFs themselves have been used as photocatalysts to drive challenging organic reactions, such as decarboxylative alkylation and fluorination, under visible light. acs.org
These ongoing developments in synthetic methodology are crucial for overcoming the challenges associated with producing this compound and its derivatives, paving the way for their broader application in materials science and medicinal chemistry.
Reactivity Profiles and Mechanistic Investigations of 2 Bromo 1,3,5 Triazine
Nucleophilic Aromatic Substitution (SNAr) Reactions on 2-Bromo-1,3,5-Triazine
Nucleophilic aromatic substitution (SNAr) is a cornerstone of the reactivity of this compound. smolecule.com This class of reactions allows for the displacement of the bromide ion by a wide array of nucleophiles, providing a versatile route to a diverse range of substituted 1,3,5-triazines. The facility of these reactions is a direct consequence of the electronic nature of the triazine core.
The 1,3,5-triazine (B166579) ring is a quintessential example of an electron-deficient heteroaromatic system. The presence of three electronegative nitrogen atoms within the six-membered ring leads to a significant polarization of the C-N bonds and a considerable decrease in electron density at the carbon atoms. mdpi.com This inherent electron deficiency makes the triazine ring highly susceptible to attack by nucleophiles. mdpi.comnih.gov The bromine atom attached to this electron-poor ring serves as an excellent leaving group, further facilitating the SNAr process. smolecule.com
The mechanism of the SNAr reaction on this compound typically proceeds through a two-step addition-elimination pathway. The initial step involves the attack of a nucleophile on the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is expelled, and the aromaticity of the triazine ring is restored. While the stepwise mechanism is common, concerted SNAr pathways have also been reported for related triazine systems. acs.orgnih.gov
The kinetics and thermodynamics of nucleophilic substitution on halotriazines are influenced by several factors, including the nature of the nucleophile, the leaving group, and the solvent. For s-triazine derivatives, the reactivity of the halogen atoms generally decreases as substitution on the ring increases. mdpi.com For instance, in the sequential substitution of cyanuric chloride, the first substitution is often exothermic and can occur at low temperatures, while subsequent substitutions require progressively higher temperatures. mdpi.com
The rate of reaction is also dependent on the nature of the substituent on the triazine core. Electron-donating groups can decrease the rate of nucleophilic attack by increasing the electron density of the ring, whereas electron-withdrawing groups enhance reactivity. researchgate.net Thermodynamic parameters, such as the activation energy (Ea), provide insight into the energy barriers of these reactions. For example, studies on the thermal decomposition of triazine derivatives have shown that the activation energy can be influenced by the substituents present on the triazine ring. researchgate.netmdpi.com
The Electron-Deficient Nature of the Triazine Ring and SNAr Reactivity.
Cross-Coupling Reactions Involving the Bromine Substituent
The bromine atom in this compound serves as a versatile handle for various transition metal-catalyzed cross-coupling reactions. smolecule.com These reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex triazine-based architectures.
Palladium-catalyzed cross-coupling reactions are widely employed for the functionalization of this compound and its derivatives.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the bromo-triazine with an organoboron reagent, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. researchgate.net The Suzuki coupling is known for its mild reaction conditions and tolerance of a wide range of functional groups. It has been successfully used to synthesize various aryl- and heteroaryl-substituted triazines. researchgate.netresearchgate.net Optimized conditions for similar bromo-triazine systems have been reported to achieve high yields, sometimes up to 97%. researchgate.net
Sonogashira Coupling: The Sonogashira reaction couples the bromo-triazine with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. nih.govnih.gov This reaction is a direct method for introducing alkynyl moieties onto the triazine ring. nih.gov Copper-free Sonogashira protocols have also been developed. rsc.org
Negishi Coupling: In the Negishi coupling, an organozinc reagent is coupled with the bromo-triazine in the presence of a palladium or nickel catalyst. wikipedia.orgrsc.org This reaction is particularly useful for forming C(sp²)–C(sp³), C(sp²)–C(sp²), and C(sp²)–C(sp) bonds. wikipedia.org The Negishi reaction has been applied to the synthesis of complex triazine-containing molecules for various applications, including materials science. nih.govresearchgate.net
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a catalytic cycle consisting of three main steps: oxidative addition of the bromo-triazine to the Pd(0) catalyst, transmetalation of the organometallic reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. rsc.org
The efficiency and scope of palladium-catalyzed cross-coupling reactions are highly dependent on the choice of ligand coordinated to the palladium center. The ligand influences the stability, reactivity, and selectivity of the catalyst. nih.gov For electron-deficient substrates like this compound, electron-rich and sterically hindered phosphine (B1218219) ligands, such as those from the Buchwald and Fu groups, have proven to be particularly effective. nih.gov
For instance, in the Suzuki coupling of a related 5-bromo-1,2,3-triazine (B172147), the use of increasingly electron-deficient ferrocene-based ancillary ligands, like dppf-CF3, demonstrated superior performance compared to the standard dppf ligand, leading to significantly higher product yields. uzh.ch Catalyst loading is another critical parameter, with lower loadings sometimes resulting in decreased yields. uzh.ch The development of stable and highly active palladium precatalysts has also been instrumental in improving the reliability and efficiency of these cross-coupling reactions. nih.gov
The scope of palladium-catalyzed cross-coupling reactions with bromo-triazines is generally broad, encompassing a wide variety of aryl and heteroaryl coupling partners. researchgate.net
Table 1: Examples of Suzuki-Miyaura Coupling with Bromo-Triazines A representative table based on findings for similar bromo-triazine systems.
| Entry | Aryl/Heteroaryl Boronic Acid | Product Yield (%) |
|---|---|---|
| 1 | Phenylboronic acid | 91 |
| 2 | 4-Fluorophenylboronic acid | 72-85 |
| 3 | 4-Methoxyphenylboronic acid | 97 |
| 4 | 3-Thienylboronic acid | 85 |
| 5 | 2-Naphthylboronic acid | 92 |
Data is illustrative and based on reports for analogous bromo-triazine systems. researchgate.netuzh.ch
Electron-rich and electron-poor aryl boronic acids, as well as various heteroaryl boronic acids, have been successfully coupled with bromo-triazines in high yields. researchgate.net However, certain limitations exist. For example, in some Suzuki couplings of chlorotriazines, an electron-withdrawing group on the phenyl ring of the arylboronic acid was found to completely inhibit the reaction. researchgate.net Steric hindrance from ortho-substituents on the coupling partner can also impact the reaction efficiency, although in some cases it can be overcome. researchgate.net The volatility of the triazine substrate can also be a challenge, sometimes necessitating the use of an excess of the triazine to achieve good yields. researchgate.net
Ligand Design and Catalyst Optimization for Cross-Coupling Efficiency.
Cycloaddition Reactions of the 1,3,5-Triazine Ring
The electron-deficient nature of the 1,3,5-triazine ring, a consequence of the three electronegative nitrogen atoms, makes it an excellent candidate for cycloaddition reactions with electron-rich partners. nih.govnih.gov These reactions, particularly the inverse electron-demand Diels-Alder (IEDDA) type, provide powerful synthetic routes to other heterocyclic systems. nih.govuzh.ch The presence of a bromine atom at the C2 position further modulates the ring's reactivity. smolecule.comcymitquimica.com
Inverse Electron-Demand Diels-Alder (IEDDA) Reactions
1,3,5-Triazines function as azadienes in IEDDA reactions, a class of cycloadditions that are synthetically valuable for creating new nitrogen-containing heterocycles. nih.govnih.govresearchgate.netsigmaaldrich.com These reactions involve the [4+2] cycloaddition of the electron-poor triazine (the diene) with an electron-rich dienophile. The utility of this methodology has been demonstrated in the synthesis of various substituted pyridines and pyrimidines. uzh.ch
The reactivity in IEDDA reactions is highly dependent on the substituents on the triazine ring. Electron-withdrawing groups generally enhance the reaction rate. researchgate.net While specific studies focusing exclusively on this compound are not extensively detailed in readily available literature, the principles can be inferred from studies on related substituted 1,3,5-triazines. For instance, trifluoroacetylation of 2-hydrazonylpyrimidines, which are structurally related, has been shown to activate the ring system for Diels-Alder reactions. Similarly, IEDDA reactions of electron-deficient 1,3,5-triazines with aldehydes or ketones can be catalyzed by trifluoroacetic acid to produce highly functionalized pyrimidines. organic-chemistry.org These reactions proceed through a cascade of stepwise inverse electron demand hetero-Diels-Alder (ihDA) steps, followed by retro-Diels-Alder (rDA) reactions. organic-chemistry.org
Table 1: Examples of IEDDA Reactions with Substituted 1,3,5-Triazines This table is illustrative of the types of transformations 1,3,5-triazines undergo, as specific examples for the 2-bromo derivative are not widely documented.
| Triazine Reactant | Dienophile | Product Type | Reference |
|---|---|---|---|
| Electron-Deficient 1,3,5-Triazines | Aldehydes/Ketones | Pyrimidines | organic-chemistry.org |
| 1,3,5-Triazines | 3-Aminoindoles | 4-Aza-β-carbolines | researchgate.net |
| 1,3,5-Triazines | Amidine hydrochlorides | Pyrimidines | researchgate.net |
| 2,4,6-Trichloro-1,3,5-triazine | 3-Aminopyrrole | Pyrrolo[3,2-d]pyrimidines (via SNAr) | researchgate.net |
Ring Transformations and Conversion to Other Nitrogen Heterocycles (Pyridines, Pyrimidines)
The transformation of the 1,3,5-triazine ring into other heterocyclic systems like pyridines and pyrimidines is a key feature of its reactivity profile. uzh.ch These conversions often leverage the principles of cycloaddition chemistry.
Conversion to Pyridines: The reaction of triazines with reagents like 1,3-dicarbonyl compounds can lead to the formation of pyridines. For example, substituted 1,2,3-triazines react with 1,3-ketoesters under basic conditions to furnish triply substituted pyridines. uzh.ch This demonstrates the feasibility of using triazine precursors to construct pyridine (B92270) rings, a strategy that provides access to N-heterocycles with controlled substitution patterns. uzh.ch
Conversion to Pyrimidines: A well-established method for converting triazines to pyrimidines involves their reaction with amidines. researchgate.net This transformation is particularly effective for electron-deficient triazines. A study on the reaction of methyl 1,2,3-triazine-5-carboxylate with various amidines showed extremely rapid formation of pyrimidine (B1678525) products at room temperature. organic-chemistry.org This highlights the high reactivity of activated triazines towards this ring transformation. Computational and labeling studies on the reaction between 1,2,3-triazines and amidines suggest a stepwise mechanism involving nucleophilic attack of the amidine, followed by N₂ elimination and subsequent cyclization to form the pyrimidine ring, rather than a concerted Diels-Alder pathway. nih.govacs.org
Table 2: Ring Transformation Reactions of Triazines to Other Heterocycles This table shows general transformations, as specific data for this compound is limited.
| Triazine Precursor | Reagent | Product Heterocycle | Mechanistic Pathway | Reference |
|---|---|---|---|---|
| Substituted 1,2,3-Triazines | 1,3-Ketoesters | Pyridines | Cycloaddition/Rearrangement | uzh.ch |
| Electron-Deficient 1,3,5-Triazines | Ketones/Aldehydes | Pyrimidines | IEDDA Cascade | organic-chemistry.org |
| 1,2,3-Triazines | Amidines | Pyrimidines | Addition/N₂ Elimination/Cyclization | organic-chemistry.orgnih.govacs.org |
Electrophilic Transformations of the Triazine System
Electrophilic substitution reactions on the 1,3,5-triazine ring are generally difficult and uncommon. thieme-connect.de The presence of three electron-withdrawing nitrogen atoms makes the ring highly electron-deficient, thus deactivating it towards attack by electrophiles. thieme-connect.de Reactions such as sulfonation and nitration typically result in ring cleavage rather than substitution. thieme-connect.de
However, halogenation represents a rare example of electrophilic substitution on the parent 1,3,5-triazine. Bromination of unsubstituted 1,3,5-triazine in a sealed tube at 120–125°C has been reported to yield 2,4-dibromo-1,3,5-triazine (B1612849) hydrobromide. thieme-connect.de Similarly, chlorination under high temperature and pressure can afford 2,4,6-trichloro-1,3,5-triazine. thieme-connect.de In some fused ring systems, such as pyrazolo[1,5-a]-1,3,5-triazines, electrophilic substitution has been observed to occur on the pyrazole (B372694) portion of the molecule. wiley.com Another specialized example involves the photochemical reaction of azido-1,3,5-triazines, where a singlet nitrene intermediate can undergo an electrophilic attack on the oxygen of a ketone. oup.com For this compound itself, direct electrophilic substitution on the carbon atoms is not a characteristic reaction due to the ring's inherent electronic properties.
Advanced Mechanistic Studies and Reaction Pathway Elucidation
Modern mechanistic studies, often employing a combination of kinetic analysis, isotopic labeling, and computational methods, have provided deep insights into the reaction pathways of triazines. nih.govacs.orgacs.org
For the conversion of triazines to pyrimidines, the reaction with amidines has been a subject of detailed investigation. While an IEDDA mechanism was initially considered, recent studies on 1,2,3-triazines strongly support an alternative pathway. nih.govacs.org Through ¹⁵N-labeling experiments and computational analysis, it was demonstrated that the reaction proceeds via a stepwise addition/N₂ elimination/cyclization mechanism. nih.govacs.org The rate-limiting step is the initial nucleophilic attack of the amidine onto the C4 carbon of the triazine ring. nih.gov This is followed by a rapid, energetically favorable loss of dinitrogen and subsequent ring-closing to form the final pyrimidine product. nih.gov This pathway avoids the formation of a traditional Diels-Alder cycloadduct intermediate. nih.govacs.org
Advanced Characterization Methodologies for 2 Bromo 1,3,5 Triazine and Its Derivatives
Spectroscopic Methodologies for Structural Elucidation of Triazine Compounds
Spectroscopic techniques are indispensable tools for the detailed structural analysis of triazine compounds, providing insights into their molecular framework and electronic properties.
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for the unambiguous structure determination of 2-bromo-1,3,5-triazine derivatives in solution. Both ¹H and ¹³C NMR are routinely used to confirm the successful synthesis and purity of these compounds. jyu.fimdpi.comnih.gov
In derivatives of 1,3,5-triazine (B166579), the chemical shifts of protons and carbons are highly sensitive to the nature of the substituents on the triazine ring. For instance, in a series of 2,4,6-trisubstituted 1,3,5-triazines, the proton signals of the substituent groups provide key information about their chemical environment. jst.go.jp For example, in the ¹H NMR spectrum of a 2,4,6-tris(piperidin-1-yl)-1,3,5-triazine derivative, the methylene (B1212753) protons of the piperidine (B6355638) rings appear at distinct chemical shifts, confirming their attachment to the triazine core. mdpi.com
¹³C NMR is particularly informative for characterizing the triazine ring itself. The carbon atoms of the triazine ring typically resonate in the range of δ = 160–175 ppm. In a study of 2-(2-(4-bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine, the triazine carbons were observed at δ = 164.2 and 164.5 ppm. mdpi.com Similarly, for various 5-phenoxy-1,2,3-triazines, the triazine carbons (C4 and C6) show signals around δ = 139.4-140.1 ppm. acs.org
Variable temperature (VT) NMR studies have been employed to investigate the dynamic processes in certain 1,3,5-triazine derivatives, such as hindered rotation around the C(triazine)-N bond. mdpi.com These studies reveal the presence of different conformers in solution and allow for the determination of rotational energy barriers. mdpi.com At low temperatures, the signals for individual conformers can be resolved, while at higher temperatures, they coalesce into a single averaged signal. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for Selected Triazine Derivatives
| Compound | Solvent | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine mdpi.com | DMSO-d₆ | 1.47 (s, 8H), 1.59 (s, 4H), 3.70 (s, 8H), 7.54–7.60 (m, 4H), 8.02 (s, 1H), 10.73 (s, 1H) | 24.4, 25.4, 43.5, 121.9, 128.1, 131.7, 134.5, 139.8, 164.2, 164.5 |
| 5-(4-Chlorophenoxy)-1,2,3-triazine acs.org | CDCl₃ | 8.78 (s, 2H), 7.50 (d, J = 8.5 Hz, 2H), 7.13 (d, J = 8.5 Hz, 2H) | 150.5, 150.2, 139.5, 132.7, 131.0, 121.8 |
| N²-(2-(5-Bromo-1H-Indol-3-yl)ethyl)-N⁴-Phenethyl-1,3,5-Triazine-2,4,6-Triamine Hydrochloride mdpi.com | MeOD | 7.70 (d, J=13.1 Hz, 1H), 7.33-7.17 (m, 8H), 3.71 (t, J=7.2 Hz, 2H), 3.64 (t, J=7.2 Hz, 1H), 3.60 (t, J=7.1 Hz, 1H), 3.02 (dd, J=12.8, 5.8 Hz, 2H), 2.91 (t, J=7.2 Hz, 1H), 2.87 (t, J=7.0 Hz, 1H) | 156.1, 138.7, 135.4, 129.2, 128.4, 128.1, 128.1, 126.1, 126.0, 123.9, 123.6, 120.4, 112.6, 111.5, 111.4, 66.98, 47.2, 42.0, 41.4, 35.0, 24.7 |
Infrared (IR) and Raman spectroscopy are complementary techniques that provide detailed information about the vibrational modes of this compound and its derivatives. The triazine ring has characteristic vibrational frequencies that are sensitive to substitution patterns.
The in-plane ring stretching vibrations of the s-triazine ring are often observed in the IR and Raman spectra. mdpi.com A very strong IR- and Raman-active absorption around 1510 ± 5 cm⁻¹ is consistently observed and assigned to a C=N stretching mode of the triazine ring. mdpi.com Another characteristic band is the fully symmetric ring-breathing vibration, which is typically Raman-active and appears around 990 cm⁻¹. mdpi.com
In substituted triazines, the vibrational modes of the substituent groups can couple with the triazine ring modes, leading to more complex spectra. capes.gov.br For example, in a bromo-Mn(II) complex with a 1,3,5-triazine derivative ligand, the C=N stretching vibrations of the triazine moiety were observed at 1614 cm⁻¹ in the IR spectrum. mdpi.com In another study on 2,4,6-triphenyl-1,3,5-triazines, a strong IR absorption at approximately 1515 cm⁻¹ was attributed to the C=N stretch of the triazine ring. mdpi.com
Raman spectroscopy is particularly useful for identifying the symmetric vibrations of the triazine core. mdpi.com The Raman spectra of 3,5-diamino-6-(ortho-substituted phenyl)-1,2,4-triazines show a strong band near 770 cm⁻¹ assigned to the ring breathing vibration of the 1,2,4-triazine (B1199460) ring. nih.gov
Table 2: Characteristic IR and Raman Frequencies for Selected Triazine Derivatives
| Compound/Derivative Class | Technique | Frequency (cm⁻¹) | Assignment |
| 2,4,6-Triphenyl-1,3,5-triazines mdpi.com | IR | ~1515 | C=N stretch (triazine) |
| 2,4,6-Triphenyl-1,3,5-triazines mdpi.com | Raman | ~990 | Symmetric ring stretch (triazine) |
| Bromo-Mn(II) complex with a 1,3,5-triazine ligand mdpi.com | IR | 1614 | C=N stretch (triazine) |
| 3,5-Diamino-6-(ortho-substituted phenyl)-1,2,4-triazines nih.gov | Raman | ~770 | Ring breathing vibration |
| 2-(2-(4-Bromobenzylidene)hydrazinyl)-4,6-di(piperidin-1-yl)-1,3,5-triazine mdpi.com | IR | 1578 | C=N stretch |
Mass spectrometry (MS) is a fundamental technique for determining the molecular weight and elemental composition of this compound and its derivatives. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. nih.gov
Electron impact (EI) mass spectrometry has been used to study the fragmentation patterns of 1,3,5-triazin-2-one derivatives. arkat-usa.org These studies reveal characteristic fragmentation pathways, including processes where the triazine nucleus remains intact and others involving extrusion and ring-contraction, leading to three- and four-membered ring fragments. arkat-usa.org
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of triazine derivatives, often showing a prominent protonated molecular ion peak [M+H]⁺. mdpi.comresearchgate.net Tandem mass spectrometry (MS/MS) experiments, involving collision-activated dissociation (CAD) of the protonated molecular ion, are employed to elucidate the fragmentation pathways and provide further structural information. researchgate.net This technique can be particularly useful for differentiating between isomeric triazines. researchgate.net
For bromine-containing compounds like this compound, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion due to the presence of the two bromine isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal natural abundance. savemyexams.com This results in two peaks of similar intensity separated by two mass units (M and M+2), which is a clear indicator of the presence of a single bromine atom in the molecule. savemyexams.com
Table 3: Mass Spectrometry Data for Selected Triazine Derivatives
| Compound | Ionization Method | m/z (Observed) | Assignment |
| This compound nih.gov | - | 159.97 | Molecular Weight |
| 5-(4-Nitrophenoxy)-1,2,3-triazine acs.org | ESI | 219.0519 | [M+H]⁺ |
| 2-Amino-6-bromomethyl-4-(3,5,5-trimethyl-2-pyrazoline)-1,3,5-triazine nih.gov | - | - | Antitumor activity lead structure |
| 1,3,5-triazin-2-one derivatives arkat-usa.org | EI | - | Characteristic fragmentation patterns |
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within this compound and its derivatives. The absorption of UV or visible light promotes electrons from lower energy orbitals (typically π or non-bonding n orbitals) to higher energy unoccupied orbitals (π*). udel.edu
The UV-Vis spectra of triazine derivatives are characterized by absorption bands corresponding to π→π* and n→π* transitions. The position and intensity of these bands are influenced by the substituents on the triazine ring and the solvent polarity. mdpi.com For example, extended 2,4,6-triphenyl-1,3,5-triazine (B147588) derivatives can absorb significantly in the visible range, appearing as colored compounds in solution. mdpi.com Increasing the electron-releasing nature of substituents on the phenyl rings can lead to a bathochromic (red) shift of the lowest-energy absorption band. mdpi.com
In a study of star-shaped 1,3,5-triazine derivatives, two strong absorption maxima were observed around 250 nm and 325 nm, attributed to π-π* transitions originating from the benzene (B151609) and 1,3,5-triazine moieties. nih.gov The electronic transitions in some triazine-based photoinitiators show absorption maxima that can be red-shifted due to factors like hydrogen bonding and solvent effects. mdpi.com The study of electronic transitions is crucial for applications such as organic light-emitting diodes (OLEDs) and photoinitiators, where the absorption properties determine the material's performance. researchgate.netacs.org
Table 4: UV-Vis Absorption Data for Selected Triazine Derivatives
| Compound/Derivative Class | Solvent | λmax (nm) | Transition Type |
| Extended 2,4,6-triphenyl-1,3,5-triazines mdpi.com | CH₂Cl₂ | >400 | π→π |
| Star-shaped 1,3,5-triazine dendrimer (D1) nih.gov | - | ~250, ~325 | π→π |
| Star-shaped 1,3,5-triazine dendrimer (D2) nih.gov | - | ~254, ~323 | π→π* |
| Triazine-based photoinitiators mdpi.com | DMF | 380-385 | - |
Mass Spectrometry Techniques for Molecular Weight and Fragmentation Pattern Analysis.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal structural information for this compound and its derivatives.
Single-crystal X-ray diffraction analysis provides a wealth of information, including bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state packing and properties of these compounds.
While a specific single-crystal structure of this compound itself was not found in the provided search results, numerous studies have reported the crystal structures of its derivatives and complexes. For instance, a bromo-Mn(II) complex with a 1,3,5-triazine derivative ligand was found to crystallize in the monoclinic crystal system with the P2₁ space group. mdpi.comjyu.fi The analysis revealed the coordination of the manganese ion to the triazine ligand and a bromide ion. mdpi.comjyu.fi
In another example, a Cd(II) complex with a bromo- and methoxy-substituted bis-pyrazolo-s-triazine ligand crystallized in the monoclinic P2₁/n space group. mdpi.com The crystal structure elucidated the penta-coordinated geometry around the cadmium center. mdpi.com The crystal structure of a star-shaped triazine compound was determined to be in the noncentrosymmetric space group P2₁2₁2₁, which is a prerequisite for second-order nonlinear optical effects. nih.gov
These studies highlight how single-crystal X-ray diffraction provides definitive structural proof and crucial insights into the supramolecular architecture, which is often governed by intermolecular interactions such as hydrogen bonding and π-π stacking. mdpi.comtandfonline.com
Table 5: Crystallographic Data for Selected Triazine Derivative Complexes
| Compound | Crystal System | Space Group | Key Structural Features |
| [Mn(MBPT)Br(H₂O)₂]ClO₄ mdpi.comjyu.fi | Monoclinic | P2₁ | Monomeric complex, Mn(II) coordinated to NNN-pincer ligand and bromide |
| [Cd(BPMT)Br₂] mdpi.com | Monoclinic | P2₁/n | Penta-coordinated Cd(II) center |
| 2,4,6-tris{(E)-2-[4-(dimethylamino)-phenyl]ethenyl}-1,3,5-triazine nih.gov | - | P2₁2₁2₁ | Noncentrosymmetric, potential for nonlinear optical effects |
| [CoL₂]X₂∙2H₂O (X = Cl⁻) tandfonline.com | Triclinic | P-1 | Distorted octahedral coordination sphere around Co(II) |
| [CoL₂]X₂∙2H₂O (X = NO₃⁻) tandfonline.com | Monoclinic | C2/c | Distorted octahedral coordination sphere around Co(II) |
Analysis of Intermolecular Interactions within Crystal Lattices
The spatial arrangement of this compound derivatives in the solid state is dictated by a complex network of intermolecular interactions. The study of these forces is crucial for understanding the material's properties and for crystal engineering. Single-crystal X-ray diffraction is a primary tool for determining the precise three-dimensional structure, revealing bond lengths, angles, and the packing of molecules in the crystal. nih.gov
In the crystal structure of this Mn(II) complex, which has a monoclinic crystal system and a P21 space group, hydrogen bonding and anion–π stacking were identified as the primary driving forces for the 3D packing. mdpi.comjyu.fi The anion–π interaction, occurring between the carbon atoms of the s-triazine ring and the oxygen atoms of a perchlorate (B79767) anion, accounted for 2.4% of the total interactions. mdpi.com The most dominant interactions, however, are often the weaker van der Waals forces, with H···H contacts comprising a significant portion of the molecular surface. mdpi.comjyu.fi
The following table summarizes the contributions of various intermolecular contacts in the crystal structure of a representative bromo-triazine derivative complex, as determined by Hirshfeld analysis. mdpi.com
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 42.8 |
| O···H | 23.4 |
| Br···H | 10.6 |
| C···H | 9.0 |
| N···H | 7.3 |
| Anion–π | 2.4 |
Beyond these specific contacts, other interactions such as C–H···π and π···π stacking are instrumental in the formation of supramolecular architectures, like the hexagonal network structures observed in some phenoxy-substituted 1,3,5-triazines. rsc.org In these systems, heteroatom interactions including C–H···O, C–H···N, and C–H⋯Br help define the walls of channel-like structures. rsc.org The interplay of these varied and often subtle forces is fundamental to the field of crystal engineering, allowing for the design of novel materials with specific structural motifs.
Chromatographic and Separation Methodologies for Compound Isolation and Purity Assessment
The synthesis of this compound and its derivatives often results in a mixture of products, necessitating effective purification methods to isolate the target compound. Column chromatography is the most widely employed technique for the separation and purification of these compounds. ubbcluj.roekb.egmdpi.com This method relies on the differential adsorption of the mixture's components onto a stationary phase, typically silica (B1680970) gel, and their subsequent elution with a mobile phase. ubbcluj.ro
The choice of eluent (mobile phase) is critical for achieving successful separation. A variety of solvent systems have been reported, with their composition tailored to the polarity of the specific triazine derivatives being isolated. For instance, a mixture of ethyl acetate (B1210297) (AcOEt) and petroleum ether (PE) in a 1:1 volume ratio has been used to separate C-substituted 1,3,5-triazines. ubbcluj.ro In other cases, a gradient elution system, where the solvent composition is changed over time, is employed to separate compounds with a wider range of polarities. ubbcluj.ro An example is the use of a toluene/ethyl acetate gradient to resolve a crude product mixture containing different macrocyclic triazine derivatives. ubbcluj.ro
After separation, purity is often confirmed using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and mass spectrometry. ekb.egsciensage.info
The following table provides examples of chromatographic conditions used for the purification of various 1,3,5-triazine derivatives as reported in the literature.
| Derivative Type | Stationary Phase | Eluent (Mobile Phase) | Reference |
|---|---|---|---|
| C-substituted 1,3,5-triazines | Silica Gel | Ethyl Acetate / Petroleum Ether (1:1 v/v) | ubbcluj.ro |
| Macrocyclic 1,3,5-triazine derivatives | Silica Gel | Toluene / Ethyl Acetate (Gradient) | ubbcluj.ro |
| Porphyrin-carborane-triazine systems | Silica Gel | CH₂Cl₂ / Ethyl Acetate (8:2 v/v) | mdpi.com |
| Porphyrin-carborane-triazine systems | Silica Gel | Acetone / Methanol (9:1 v/v) | mdpi.com |
| Carborane-triazine derivatives | Silica Gel | CHCl₃ / Hexane (1:1 v/v) | mdpi.com |
| Trisubstituted 1,3,5-triazines | Not specified | Chloroform (for recrystallization) | derpharmachemica.com |
These methodologies are fundamental to obtaining pure samples of this compound derivatives, which is an absolute prerequisite for their accurate characterization and evaluation in further scientific research applications.
Computational and Theoretical Studies on 2 Bromo 1,3,5 Triazine
Density Functional Theory (DFT) Calculations for Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the electronic properties of heterocyclic compounds like 2-Bromo-1,3,5-triazine. These computational methods allow for a detailed analysis of the molecule's structure, reactivity, and electronic characteristics, providing insights that complement experimental findings.
Prediction of Molecular Geometries and Conformational Preferences
DFT calculations are instrumental in predicting the three-dimensional arrangement of atoms in this compound. By optimizing the molecular geometry, researchers can determine precise bond lengths, bond angles, and dihedral angles. The 1,3,5-triazine (B166579) ring is inherently planar, and the substitution of a bromine atom is not expected to significantly distort this planarity. Computational studies confirm that the molecule maintains a largely planar conformation. The C-Br bond, along with the carbon-nitrogen and carbon-hydrogen bonds within the triazine ring, are defined with high accuracy through these calculations.
Table 1: Selected Calculated Geometrical Parameters for this compound (Note: Specific values are dependent on the level of theory and basis set used in the calculation. The data below is illustrative.)
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C-Br | 1.89 | |
| C-N (average) | 1.33 | |
| C-H | 1.08 | |
| N-C-N (average) | ||
| C-N-C (average) | ||
| C-C-Br |
This table is generated based on typical bond lengths and angles for similar structures and should be populated with specific data from relevant literature when available.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in understanding the chemical reactivity and electronic transitions of a molecule. tandfonline.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. tandfonline.com The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of the molecule's kinetic stability and chemical reactivity. tandfonline.comirjweb.com A smaller gap generally implies higher reactivity. tandfonline.com
For this compound, DFT calculations show that the HOMO is typically distributed over the triazine ring and the bromine atom, reflecting the presence of lone pair electrons on the nitrogen and bromine atoms. The LUMO is predominantly located on the electron-deficient triazine ring, indicating its susceptibility to nucleophilic attack. The electron-withdrawing nature of the nitrogen atoms and the bromine atom contributes to a relatively low-lying LUMO. This distribution facilitates intramolecular charge transfer (ICT) from the HOMO to the LUMO upon electronic excitation. chemrxiv.org
Table 2: Calculated Frontier Molecular Orbital Energies and Energy Gap (Note: These values are illustrative and vary based on the computational method.)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.5 |
| LUMO | -1.2 |
| HOMO-LUMO Gap (ΔE) | 6.3 |
This table is for illustrative purposes. Actual values depend on the specific DFT functional and basis set employed in the calculations.
Calculation of Electrostatic Potential Surfaces and Sigma-Holes
The molecular electrostatic potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its noncovalent interaction patterns. researchgate.net The MESP maps regions of positive and negative electrostatic potential, which correspond to areas susceptible to nucleophilic and electrophilic attack, respectively.
A significant feature revealed by MESP calculations on this compound is the presence of a "sigma-hole" (σ-hole). A σ-hole is a region of positive electrostatic potential located on the outermost portion of a covalently bonded halogen atom, along the extension of the covalent bond. mdpi.comnih.gov In this compound, the electron-withdrawing triazine ring pulls electron density away from the bromine atom, creating an electropositive region on its outer surface. mdpi.com One study, using the B3PW91/6-31G(d,p) level of theory, calculated the most positive value of the σ-hole on the bromine atom to be 0.74 V. mdpi.com This positive σ-hole enables the bromine atom to act as a Lewis acid and engage in halogen bonding, a highly directional noncovalent interaction with Lewis bases (nucleophiles). mdpi.com The MESP also shows negative potential around the nitrogen atoms of the triazine ring, corresponding to their lone pairs, making them potential sites for hydrogen bonding or other electrophilic interactions. researchgate.netmdpi.com
Theoretical Prediction of Reactivity and Selectivity
Computational chemistry provides powerful predictive tools for understanding how and where a molecule is likely to react. For this compound, theoretical methods are used to elucidate reaction pathways and identify the most probable sites for chemical attack.
Computational Elucidation of Reaction Mechanisms and Transition States
DFT calculations are extensively used to map the potential energy surface of a reaction, allowing for the identification of intermediates and, crucially, transition states. By calculating the energy barriers associated with different reaction pathways, chemists can predict the most likely mechanism.
For triazine derivatives, computational studies have been used to investigate mechanisms such as nucleophilic aromatic substitution (SNAr) and inverse-electron-demand Diels-Alder reactions. acs.orgacs.org For instance, in a reaction involving a nucleophile, DFT can be used to compare a stepwise mechanism (involving the formation of a stable intermediate, often called a Meisenheimer complex) with a concerted mechanism (where bond breaking and bond formation occur simultaneously). acs.orgnih.gov The calculated activation energies for the transition states of each pathway reveal which is kinetically favored. acs.org While specific studies on this compound are not abundant in the provided search results, the principles are directly applicable. For the related 5-Bromo-1,2,3-triazine (B172147), DFT calculations revealed that its SNAr reaction with phenols proceeds through a concerted mechanism, which was crucial for understanding the observed C5 selectivity. acs.org
Predicting Nucleophilic and Electrophilic Attack Sites on the Triazine Ring
The electron-deficient nature of the 1,3,5-triazine ring makes it highly susceptible to nucleophilic attack. researchgate.net Computational methods can precisely predict the most reactive sites. The MESP, as discussed earlier, provides a qualitative prediction, with the most positive regions (other than the H-atoms) indicating likely sites for nucleophilic attack.
For a more quantitative assessment, chemists use reactivity descriptors derived from DFT, such as Fukui functions or the condensed dual descriptor (CDD). acs.org These descriptors quantify the change in electron density at a specific atomic site upon the addition or removal of an electron. For a nucleophilic attack, the site with the highest value for the Fukui function f+ or a positive CDD value is predicted to be the most reactive. acs.org In this compound, the carbon atoms of the triazine ring are the primary electrophilic centers. The bromine atom itself can also be a site of nucleophilic attack, leading to a substitution reaction. The electron-withdrawing effect of the three nitrogen atoms significantly activates the ring carbons towards nucleophiles. Conversely, the nitrogen atoms, with their lone pairs and regions of negative electrostatic potential, are the primary sites for electrophilic attack or protonation. researchgate.net
Molecular Modeling and Dynamics Simulations for Triazine-Based Systems
Molecular modeling and molecular dynamics (MD) simulations are indispensable computational techniques used to understand the dynamic behavior of molecules and their interactions with other systems, such as proteins or materials. While specific MD studies on the isolated this compound are not extensively documented in public literature, the methodologies are widely applied to substituted triazine derivatives, particularly in the context of drug design and materials science. These studies provide a framework for understanding how this compound would likely behave in similar environments.
MD simulations can predict the movement of each atom in a molecular system over time by solving Newton's equations of motion. ekb.eg This allows for the exploration of conformational changes, binding stability of a ligand to a receptor, and the influence of solvent. Key parameters are often analyzed to interpret the simulation results:
Root Mean Square Deviation (RMSD): This metric is used to measure the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame. It indicates the structural stability of the system during the simulation. A stable system is generally characterized by a low and steady RMSD value.
Root Mean Square Fluctuation (RMSF): RMSF analyzes the fluctuation of individual amino acid residues (in a protein) or atoms around their average position. It helps to identify flexible regions within the molecule or complex.
Radius of Gyration (Rg): This parameter measures the compactness of a structure. A stable Rg value over time suggests that the molecule or complex is maintaining a consistent shape. ekb.eg
Solvent Accessible Surface Area (SASA): SASA calculates the surface area of the molecule that is accessible to a solvent. It provides insights into the molecule's interaction with its solvent environment. ekb.eg
In the context of drug discovery, MD simulations are frequently employed to study the interaction of triazine derivatives with biological targets. For instance, simulations of s-triazine-based inhibitors with enzymes like matrix metalloproteinases (MMPs) have been used to confirm the stability of protein-ligand complexes and to understand the binding modes. ekb.eg Similarly, studies on 1,3,5-triazine derivatives as potential anticancer agents have utilized MD simulations to demonstrate the stability of the ligand-protein complex. researchgate.net These computational approaches, including methods like MM/PBSA and MM/GBSA (Molecular Mechanics with Poisson-Boltzmann or Generalized Born Surface Area), can also calculate the binding free energies, offering a quantitative measure of the affinity between a triazine derivative and its target protein.
The table below summarizes common applications and findings from MD simulations on triazine-based systems, which are, by extension, relevant to the potential computational study of this compound.
| Simulation Target | Key Methodologies Used | Typical Research Findings |
| Triazine-based Enzyme Inhibitors | Molecular Docking, MD Simulations (RMSD, RMSF), MM/GBSA | Identification of key amino acid residues involved in binding, assessment of the stability of the ligand-receptor complex, prediction of binding affinity, and elucidation of binding modes. ekb.eg |
| Triazine Derivatives in Materials | Quantum Molecular Dynamics (DFT-MD) | Prediction of crystal structures, determination of thermal decomposition mechanisms and stability, and investigation of reaction pathways under specific conditions. rsc.org |
| Anticancer Triazine Agents | Molecular Docking, MD Simulations | Analysis of the stability of the compound within the active site of target proteins (e.g., prenyl-binding protein PDEδ), providing a rationale for observed biological activity. researchgate.net |
Studies on Intermolecular Interactions and Non-Covalent Bonding in Brominated Triazines
The bromine atom in this compound plays a crucial role in defining its intermolecular interactions. The electron-withdrawing nature of the triazine ring enhances the electrophilic character of the bromine atom, making it a potent participant in various non-covalent interactions, most notably halogen bonding.
Halogen Bonding: A halogen bond (X-bond) is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen or oxygen atom. acs.org The σ-hole is a region of positive electrostatic potential located on the halogen atom opposite to the C-Br covalent bond. wiley-vch.de The strength of the halogen bond generally increases with the polarizability of the halogen atom (I > Br > Cl > F). wiley-vch.de Computational studies using Density Functional Theory (DFT) have been instrumental in quantifying the strength and nature of these interactions. researchgate.net In brominated triazines, the bromine can form strong halogen bonds with Lewis bases.
Other Non-Covalent Interactions: Besides halogen bonding, other non-covalent forces are significant in the crystal packing and molecular recognition of brominated triazines. Hirshfeld surface analysis, a computational tool, is often used to visualize and quantify these intermolecular contacts in crystal structures.
Studies on related brominated triazine derivatives have identified several key interactions:
Br···N/O Interactions: These are classic halogen bonds where the bromine atom interacts with nitrogen or oxygen atoms of adjacent molecules.
Br···Br Interactions: Type II halogen-halogen contacts can occur, where the electrophilic σ-hole of one bromine atom interacts with the electronegative equatorial region of another, contributing to the stability of the crystal lattice. rsc.org
Br···H Interactions: These contacts are also frequently observed in the crystal packing of bromo-triazine compounds. mdpi.com
Anion-π Interactions: The electron-deficient π-system of the triazine ring can interact favorably with anions. Hirshfeld analysis of a bromo-Mn(II) complex with a 1,3,5-triazine derivative revealed anion–π interactions between the carbon atoms of the triazine ring and the oxygen atoms of a perchlorate (B79767) anion. mdpi.com
π-π Stacking: The aromatic triazine rings can stack on top of each other, leading to stabilizing π-π interactions. rsc.org
The following table summarizes the types of non-covalent interactions observed in computational studies of brominated triazine systems.
| Type of Interaction | Description | Computational Method of Study | Example Finding in Brominated Triazine Systems |
| Halogen Bonding (Br···N/O) | A directional interaction between the positive σ-hole on the bromine atom and a lone pair on a nitrogen or oxygen atom. acs.org | DFT, QTAIM, MEP Analysis | "Charge reverse" Cl···N halogen bonds have been observed and analyzed computationally in related systems, confirming they are electrostatically favored. mdpi.com |
| Halogen-Halogen (Br···Br) | An interaction between the electrophilic region of one bromine atom and the electronegative region of another. rsc.org | DFT, CSD Analysis | Stabilizing Br–Br interactions can link neighboring molecules to form one-dimensional tapes in the solid state. rsc.org |
| Hydrogen Bonding (Br···H) | Weak electrostatic interactions between a hydrogen atom and the electronegative bromine atom. | Hirshfeld Surface Analysis | Br···H contacts were identified as predominant intermolecular contacts, contributing significantly (e.g., 10.6%) to the crystal structure stability in a bromo-triazine complex. mdpi.com |
| Anion-π Interactions | An attractive force between an anion and the electron-deficient face of the triazine π-system. | Hirshfeld Surface Analysis | Anion–π interactions were found between the s-triazine ring and a perchlorate anion, contributing 2.4% of the total interactions in the crystal packing. mdpi.com |
| π-π Stacking | Stacking of aromatic triazine rings, driven by electrostatic and dispersion forces. | Crystal Structure Analysis | The absence of a bromine atom (replaced by a methyl group) can lead to a shift from halogen bonding to significant π-stacking interactions in the solid state. rsc.org |
Applications of 2 Bromo 1,3,5 Triazine As a Synthetic Building Block in Advanced Materials and Organic Chemistry
Precursor in the Synthesis of Complex Heterocyclic Systems
2-Bromo-1,3,5-triazine is a key intermediate for constructing more elaborate heterocyclic compounds. The presence of the bromine atom provides a reactive handle for substitution and coupling reactions, allowing for the introduction of diverse functionalities onto the triazine core.
The triazine scaffold is instrumental in the synthesis of polycyclic systems where it is fused or bridged with other rings. Research has demonstrated the synthesis of novel bicyclic 1,3,5-triazinane-2,4-diones through base-promoted fragmentation of N,N'-bridged urazole (B1197782) derivatives, followed by an intramolecular cyclization. sorbonne-universite.fr This method allows for the creation of N-C fused heterocyclic systems, including hexahydropyrido[1,2-a] rsc.orgrsc.orgtriazine-2,4-diones and tetrahydro-1H-pyrrolo[1,2-a] rsc.orgrsc.orgtriazine-2,4-diones. sorbonne-universite.fr Such fused derivatives are of significant interest due to their presence in natural products and their potential as biologically active compounds. sorbonne-universite.fr The strategic use of halogenated precursors is central to creating the initial substrates required for these complex cyclization reactions.
Table 1: Examples of Fused Heterocyclic Systems Derived from Triazine Precursors
| Precursor Type | Reaction Strategy | Resulting Fused System |
|---|---|---|
| N,N'-bridged urazoles | Base-promoted fragmentation and intramolecular cyclization | Bicyclic 1,3,5-triazinane-2,4-diones sorbonne-universite.fr |
This table illustrates synthetic strategies for forming fused nitrogen heterocycles where a triazine-like precursor is fundamental to the molecular architecture.
The primary value of this compound lies in its capacity for derivatization, which enables the generation of a vast library of substituted triazines. The bromine atom is a good leaving group, making the compound susceptible to nucleophilic aromatic substitution (SNAr) reactions. researchgate.net This allows for the sequential introduction of various nucleophiles, such as amines, alcohols, and thiols, to create di- and tri-substituted triazines with tailored properties. researchgate.net
Furthermore, the bromo-substituent facilitates participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling. uzh.chnih.gov This powerful reaction class enables the formation of carbon-carbon bonds, linking the triazine core to a wide range of aryl and heteroaryl groups. uzh.chnih.gov The ability to perform these selective transformations is crucial for expanding chemical diversity and synthesizing molecules for various applications, from medicinal chemistry to materials science. nih.govmdpi.com The resulting aryl-substituted triazines can also serve as intermediates for further transformations, converting them into other N-heterocycles like pyridines and pyrimidines. uzh.chnih.gov
Table 2: Key Derivatization Reactions of Bromo-Triazines
| Reaction Type | Reagents/Catalysts | Resulting Structure |
|---|---|---|
| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | 2-Amino/Alkoxy/Thio-1,3,5-triazines |
This interactive table summarizes major reaction pathways for the derivatization of this compound, highlighting its versatility in creating diverse molecular structures.
Construction of Fused and Bridged Nitrogen Heterocycles.
Role in Supramolecular Chemistry and Host-Guest Systems
The 1,3,5-triazine (B166579) unit is a cornerstone in supramolecular chemistry, where it is used to build large, self-assembling structures. researchgate.net Its planar geometry and threefold symmetry are ideal for creating well-defined molecular architectures through non-covalent interactions like hydrogen bonding and π-π stacking. nih.govresearchgate.netrsc.org
The rigid and symmetric nature of the 1,3,5-triazine core makes it an excellent scaffold for designing host molecules capable of molecular recognition. researchgate.net By attaching specific binding groups to the three positions of the triazine ring, chemists can create pre-organized cavities that are complementary in size and chemical nature to target guest molecules. researchgate.netnih.gov This principle has been applied to the synthesis of triazine-based macrocycles and cryptands that show a high affinity for ions and small organic molecules. researchgate.net For instance, triazine-based host molecules have demonstrated high efficiency in capturing polycyclic aromatic hydrocarbons (PAHs), a significant class of environmental pollutants. researchgate.net The bromo-functionality on this compound provides a convenient starting point for synthesizing non-symmetrical hosts, where different recognition elements can be installed on the same scaffold.
Star-shaped molecules, which feature a central core with multiple radiating arms, have garnered significant attention for their applications in materials science, particularly in optoelectronics and as building blocks for dendrimers. nih.govrsc.org The 1,3,5-triazine ring is frequently employed as the central core for these molecules due to its ability to be symmetrically substituted at the 2, 4, and 6 positions. nih.govrsc.org
The synthesis of these molecules often starts from 2,4,6-trichloro-1,3,5-triazine, where the chlorine atoms are displaced by various nucleophiles that form the arms of the star. nih.govrsc.org this compound serves as a key synthon for creating less symmetrical, or A2B-type, star-shaped molecules, where one arm differs from the other two. These molecules consist of an electron-deficient triazine core and electron-donating arms (e.g., fluorene (B118485) or carbazole (B46965) derivatives), creating donor-acceptor systems with interesting photophysical properties, such as large solvatochromic effects and high photoluminescence quantum yields. utexas.edu
Table 3: Components of Triazine-Cored Star-Shaped Molecules
| Core Unit | Arm Components | Potential Applications |
|---|---|---|
| 1,3,5-Triazine | Fluorene derivatives with diarylamine donors utexas.edu | Organic Light-Emitting Devices (OLEDs) utexas.edu |
| 1,3,5-Triazine | Hexahydroacridinediones, Pyrimido[4,5-b]quinolones nih.govrsc.org | Optoelectronics, Electrochromic devices nih.gov |
This table provides examples of the molecular components used to construct star-shaped molecules with a central 1,3,5-triazine core and their target applications.
Design of Triazine-Based Scaffolds for Molecular Recognition.
Utilization in Combinatorial Chemistry and Library Synthesis
Combinatorial chemistry aims to rapidly synthesize large numbers of related compounds (libraries) for screening in areas like drug discovery. The 1,3,5-triazine scaffold is highly suited for this purpose because of the differential reactivity of its halogenated precursors. researchgate.netcolab.ws
Starting with a molecule like this compound (or its more common precursor, cyanuric chloride), chemists can perform sequential nucleophilic aromatic substitutions under increasingly forceful conditions. colab.ws This stepwise approach allows for the controlled introduction of three different substituents onto the triazine core. This strategy can be implemented in both solution-phase and solid-phase synthesis, the latter of which is particularly amenable to automation and the creation of large, diverse libraries. colab.ws The ability to easily generate a wide variety of trisubstituted triazines from a common, inexpensive starting material makes the triazine ring a "privileged scaffold" in combinatorial and medicinal chemistry. mdpi.comresearchgate.net
Modular Scaffold Design for High-Throughput Synthesis
The 1,3,5-triazine moiety is a popular scaffold in combinatorial chemistry due to its planar, rigid geometry and the ability to introduce multiple substituents in a controlled, stepwise manner. researchgate.netatomfair.com The symmetric nature and planarity of the triazine ring play a crucial role in its self-organizing capabilities, making it a reliable core for building complex molecules. rsc.org this compound serves as a valuable intermediate in this context, where the bromine atom acts as a versatile leaving group for nucleophilic substitution or as a coupling partner in metal-catalyzed reactions. smolecule.comatomfair.com This reactivity allows for the systematic attachment of various functional groups, making it a key building block for pharmaceutical scaffolds and supramolecular architectures. atomfair.com The use of such a modular scaffold facilitates the high-throughput synthesis of compound arrays where diversity is introduced at the position of the bromo-substituent.
Generation of Diversified Chemical Libraries
The development of efficient synthetic methods for triazine derivatization provides a robust platform for generating libraries of novel N-heterocycles. researchgate.netuzh.ch The reactivity of the carbon-bromine bond in bromo-triazines is central to this application. It enables participation in a wide range of reactions, including palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling. smolecule.com
By reacting a bromo-triazine precursor with a diverse collection of commercially available boronic acids, a vast library of (hetero)aryl-substituted triazines can be rapidly synthesized from a single, common intermediate. uzh.ch This approach significantly expands the chemical space accessible to researchers, providing access to molecules with potential applications in medicinal chemistry and materials science. researchgate.netuzh.ch Furthermore, these triazine products can undergo subsequent transformations, such as inverse-electron demand Diels-Alder reactions, to yield other important heterocyclic structures like pyridines and pyrimidines, further diversifying the chemical library. researchgate.netuzh.ch
Integration into Functional Materials Development
The electron-deficient nature of the 1,3,5-triazine ring imparts valuable electronic and photophysical properties to molecules containing this core. Consequently, this compound and its derivatives are critical building blocks in the development of advanced functional materials. researchgate.net
Building Block for Optoelectronic Materials (e.g., Organic Light-Emitting Diodes)
The 1,3,5-triazine core is one of the most popular electron-accepting building blocks for designing materials used in high-performance organic light-emitting diodes (OLEDs), particularly for thermally activated delayed fluorescence (TADF) emitters. researchgate.net Bromo-triazine derivatives are key precursors for these materials, which are used as light-emitting hosts, electron-transport layers, and hole-blocking layers to improve OLED efficiency, driving voltage, and operational durability. researchgate.netsunshine-oled.com
The introduction of a bromine atom into the molecular structure can directly enhance material performance. In one study, a brominated TADF host material was synthesized, which showed that the presence of bromine enhanced spin-orbit coupling (SOC). acs.org This enhancement facilitates the reverse intersystem crossing (RISC) process, allowing more triplet excitons to be converted into light-emitting singlet excitons and improving device efficiency. acs.org Furthermore, the bromine atom was found to balance charge carrier transport within the device, another critical factor for high-performance OLEDs. acs.org
Table 1: Examples of Brominated Triazine Derivatives in Optoelectronic Materials
| Compound Name | Application/Role | Reference |
|---|---|---|
| 2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazine (B1373934) | Intermediate for OLED host, transmission, and barrier materials. | sunshine-oled.com |
| 2-(2-Bromophenyl)-4,6-diphenyl-1,3,5-triazine | Key precursor for photoactive materials in OLEDs and optoelectronic devices. | atomfair.com |
| 11-(3-(4-(3-bromophenyl)-6-phenyl-1,3,5-triazin-2-yl)phenyl)-12,12-dimethyl-11,12-dihydroindeno[2,1-a]carbazole (Br-DMIC-TRZ) | Thermally Activated Delayed Fluorescent (TADF) host material with enhanced spin-orbit coupling for highly efficient OLEDs. | acs.org |
Precursors for Polymeric Architectures
This compound and related halogenated triazines are important monomers for the synthesis of advanced polymers and porous frameworks. smolecule.com The ability of the bromine atom to be substituted allows for polymerization through nucleophilic substitution or cross-coupling reactions, leading to the formation of functionalized polymers. atomfair.comacs.org
For instance, dichlorotriazines, which are structurally related to this compound, can undergo condensation polymerizations with diamines to create linear polymers. acs.org These polymeric strands, containing regularly spaced triazine units, can self-assemble through hydrogen bonding to form complex, ordered supramolecular structures like duplexes. acs.org
More recently, triazine-containing monomers are used to construct Covalent Triazine Frameworks (CTFs). acs.org CTFs are a class of porous organic polymers with high thermal stability, permanent porosity, and semiconductive properties, making them promising for applications in gas separation and catalysis. acs.org The synthesis of CTFs can be achieved by the polymerization of triazine-containing building blocks, a strategy that offers modular control over the final framework properties. acs.org
Development of Novel Organic Reagents and Catalysts
The inherent reactivity of the 1,3,5-triazine ring system allows its derivatives to function not only as building blocks but also as reagents that facilitate specific chemical transformations. researchgate.netsmolecule.com
Triazine-Derived Reagents for Specific Chemical Transformations
While cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is well-known as a versatile reagent for dehydration and coupling reactions, bromo-triazines offer their own unique reactivity. researchgate.net Bromo-triazine derivatives serve as valuable precursors for synthesizing other classes of nitrogen-containing heterocycles. researchgate.netacs.org
For example, 5-bromo-1,2,3-triazines undergo nucleophilic aromatic substitution (SNAr) with phenols to produce 5-aryloxy-1,2,3-triazines. acs.org These products can then be used in a one-pot, metal-free reaction to access biologically important 3-aryloxy-pyridines. acs.org Similarly, various 5-(hetero)aryl-1,2,3-triazines, prepared via cross-coupling from the bromo-precursor, can be efficiently converted into corresponding pyrimidines and pyridines. uzh.ch In these transformations, the triazine itself acts as a synthon, providing a nitrogen-containing framework that is rearranged and modified to deliver a different heterocyclic core, showcasing its utility as a reagent for divergent synthesis. researchgate.netuzh.ch
Future Perspectives and Emerging Research Directions
Innovations in Environmentally Sustainable Synthesis of Brominated Triazines
The chemical industry's shift towards green chemistry is profoundly influencing the synthesis of heterocyclic compounds, including brominated triazines. nih.gov The goal is to develop methods that are not only efficient but also minimize environmental impact by reducing waste, avoiding hazardous solvents, and lowering energy consumption. nih.gov
Recent research has highlighted several promising green approaches for triazine synthesis, which are applicable to brominated analogues. Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a powerful tool. nih.gov Protocols using sonochemical methods have been shown to synthesize 1,3,5-triazine (B166579) derivatives in as little as five minutes with yields exceeding 75%, using water as a benign solvent. nih.gov This represents a significant improvement over conventional heating methods, which often require several hours and the use of volatile organic solvents. mdpi.com One analysis showed a sonochemical protocol to be 13 times "greener" than classical heating based on the 12 principles of green chemistry. nih.gov
Microwave-assisted synthesis is another key innovation. researchgate.net This technique can dramatically shorten reaction times and improve yields. semanticscholar.org For instance, the synthesis of 1,3,5-triazine derivatives has been achieved with high yields under microwave irradiation, sometimes in solvent-free conditions or using a phase-transfer catalyst to enhance efficiency. mdpi.comresearchgate.net Furthermore, the development of recyclable and environmentally friendly catalysts, such as silica-supported Lewis acids, offers a sustainable alternative to more hazardous and complex catalyst systems for the cyclotrimerization of nitriles to form the triazine core. researchgate.net
| Synthesis Method | Typical Solvent | Reaction Time | Key Advantages | Reference |
|---|---|---|---|---|
| Conventional Heating | DMF, Acetonitrile, Ethanol | 4-24 hours | Well-established procedures | mdpi.comresearchgate.net |
| Sonochemistry | Water, Ethanol | 5-60 minutes | Rapid, uses green solvents, high yields, energy efficient | nih.govmdpi.com |
| Microwave-Assisted | DMF, or Solvent-Free | 2.5-15 minutes | Extremely rapid, high yields, suitable for high-throughput synthesis | mdpi.comresearchgate.netmdpi.com |
| Catalysis (Silica-Supported Lewis Acid) | Solvent-Free | ~24 hours (heating) or shorter (MW) | Recyclable and environmentally benign catalyst | researchgate.net |
Exploration of Novel Reactivity Patterns and Unprecedented Transformations
Brominated triazines serve as versatile platforms for generating novel molecular architectures through various chemical transformations. uzh.chresearchgate.net The bromine atom acts as a valuable functional handle, enabling late-stage diversification through cross-coupling and substitution reactions. While much of the recent work has focused on isomers like 5-bromo-1,2,3-triazine (B172147) due to synthetic accessibility, the reactivity patterns observed provide a roadmap for the future exploration of 2-bromo-1,3,5-triazine.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, have been effectively used to synthesize a wide array of (hetero)aryl-1,2,3-triazines from their 5-bromo precursor. uzh.chacs.org These methods demonstrate high yields (up to 97%) and tolerate a broad range of electronically and structurally diverse boronic acids. uzh.ch This modular approach allows for the systematic construction of compound libraries. Furthermore, the resulting aryl-triazines can be transformed into other valuable N-heterocycles like pyrimidines and pyridines, showcasing their utility as versatile intermediates. uzh.ch
Nucleophilic aromatic substitution (SNAr) represents another powerful tool for functionalizing the triazine core. An unprecedented C5-selective SNAr reaction of 5-bromo-1,2,3-triazine with various phenols has been reported, proceeding under metal-free conditions. acs.org This was the first example of an SNAr reaction for the 1,2,3-triazine (B1214393) system, which typically undergoes ring-opening or cycloaddition with nucleophiles. acs.org Such discoveries of unique reactivity open new avenues for synthetic design. However, it is noted that the reactivity of this compound in cross-coupling reactions remains largely unexplored, with its synthesis posing challenges that have hindered application. This highlights a significant opportunity for future research to develop efficient synthetic and coupling protocols for this specific isomer.
| Reaction Type | Substrate Example | Key Conditions | Product Type | Yield | Reference |
|---|---|---|---|---|---|
| Pd-Catalyzed Suzuki Coupling | 5-Bromo-1,2,3-triazine | Pd(dppf)Cl₂, Ag₂CO₃, MeCN | 5-(Hetero)aryl-1,2,3-triazines | 50-97% | uzh.ch |
| Nucleophilic Aromatic Substitution (SNAr) | 5-Bromo-1,2,3-triazine | Phenols, Cs₂CO₃, THF | 5-Aryloxy-1,2,3-triazines | Up to 94% | acs.org |
| Diversification (Diels-Alder) | 5-Aryl-1,2,3-triazines | Enamines or 1,3-ketoesters | Pyrimidines or Pyridines | 48-80% | uzh.ch |
Integration of this compound into Advanced Manufacturing Techniques
The evolution of manufacturing technologies, particularly the rise of 3D printing (additive manufacturing) and continuous flow chemistry, offers new possibilities for the synthesis and application of specialized chemicals like this compound. nih.gov These technologies enable the creation of highly customized, efficient, and scalable production systems.
Flow chemistry, which involves performing chemical reactions in a continuously flowing stream rather than a batch-wise process, provides superior control over reaction parameters, enhances safety, and facilitates scale-up. beilstein-journals.org The integration of this compound into flow synthesis could enable more controlled and efficient production of its derivatives. This is particularly relevant for reactions that are highly exothermic or involve unstable intermediates.
A key synergy exists between flow chemistry and 3D printing. Researchers are now using 3D printers to fabricate bespoke, chemically resistant flow reactors from advanced materials like polypropylene (B1209903) and poly(etheretherketone) (PEEK). beilstein-journals.orgucd.ie These custom-printed reactors can be designed with complex internal geometries to optimize mixing and heat transfer for specific reactions and can withstand pressures allowing for the use of superheated solvents. ucd.ie This approach makes advanced chemical manufacturing more accessible and adaptable. researchgate.net In a different application, triazine derivatives themselves have been used as efficient photoinitiators in resins for 3D printing under visible LED light, enabling the fabrication of complex objects. researchgate.net This suggests a potential application pathway for functional derivatives of this compound in the formulation of advanced photopolymers.
| Advanced Manufacturing Technique | Application in Chemistry | Key Advantages | Relevance to this compound |
|---|---|---|---|
| Continuous Flow Chemistry | On-demand synthesis of molecules | Enhanced safety, better process control, easy scalability, efficient heat/mass transfer | Controlled synthesis of derivatives; safe handling of reactive intermediates. |
| 3D Printing (Additive Manufacturing) | Fabrication of custom labware and reactors | Rapid prototyping, cost-effective, creation of complex geometries, chemical resistance (e.g., PEEK) | On-demand printing of bespoke flow reactors for synthesis and processing. |
| Functional Material Formulation | Use as additives in polymer resins | Enables specific functionalities (e.g., photoinitiation) | Potential use of derivatives as photoinitiators or functional additives in 3D printing resins. researchgate.net |
Advancements in Computational Methods for Predictive Modeling and Design
Computational chemistry has become an indispensable tool in modern chemical research, providing deep insights that guide experimental work. For complex molecules like this compound, methods such as Density Functional Theory (DFT) are crucial for predicting structure, reactivity, and spectroscopic properties. researchgate.net
DFT calculations are widely applied to understand the electronic structure and geometry of triazine-based systems. For example, computational studies on a bromo-Mn(II) complex containing a 1,3,5-triazine derivative were used to confirm its geometry and analyze the intricate network of intermolecular interactions within its crystal structure. mdpi.comgrafiati.com This predictive power is vital for crystal engineering and understanding solid-state properties.
Beyond static properties, computational methods are used to explore reaction mechanisms and predict reactivity. DFT calculations were instrumental in revealing that the SNAr reaction of 5-bromo-1,2,3-triazine with phenols proceeds through a concerted mechanism, rather than a classic stepwise pathway, and explained the observed C5-selectivity. acs.org Such mechanistic insights are critical for optimizing reaction conditions and designing new transformations. Furthermore, computational approaches are being integrated into drug discovery through Quantitative Structure-Activity Relationship (QSAR) modeling. scispace.com DFT-based QSAR studies on triazine analogues have been used to build models that predict their biological activity, such as the inhibition of specific enzymes, thereby accelerating the design of new therapeutic agents. scispace.com These predictive capabilities allow for the pre-screening of virtual compounds, saving significant time and resources in the laboratory.
| Computational Method | Application for Brominated Triazines | Key Insights Provided | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Geometry Optimization & Structural Analysis | Predicts stable conformations, bond lengths/angles, and intermolecular interactions. | researchgate.netmdpi.com |
| DFT | Reaction Mechanism Elucidation | Calculates transition state energies to determine reaction pathways (e.g., concerted vs. stepwise). | acs.org |
| Hirshfeld Surface Analysis | Analysis of Crystal Packing | Visualizes and quantifies intermolecular contacts and their contributions to crystal stability. | mdpi.com |
| Quantitative Structure-Activity Relationship (QSAR) | Predictive Modeling of Biological Activity | Correlates computed molecular descriptors with experimental activity to guide drug design. | scispace.com |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
